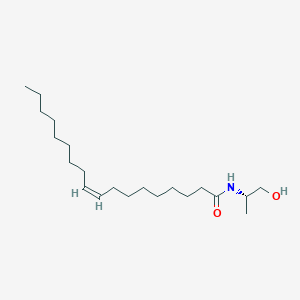
(S)-N-(1-Hydroxypropan-2-yl)oleamide
Descripción general
Descripción
(S)-N-(1-Hydroxypropan-2-yl)oleamide is a chemical compound that has gained interest in recent years due to its potential applications in various fields of scientific research and industry1. It is a part of the Oleamide family of compounds, which are known for their high-quality reference standards, expertly manufactured for precise and reliable testing results2.
Synthesis Analysis
Unfortunately, the specific synthesis process for (S)-N-(1-Hydroxypropan-2-yl)oleamide is not readily available from the search results. However, it is known to be a part of the Oleamide family of compounds, which are rigorously tested and meet industry standards2.Molecular Structure Analysis
The molecular formula of (S)-N-(1-Hydroxypropan-2-yl)oleamide is C21H41NO21. It has a molecular weight of 339.6 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that it has a molecular weight of 339.6 g/mol1.Aplicaciones Científicas De Investigación
Neuropharmacological Effects
- Sleep-Inducing Properties : Oleamide has been identified as an endogenous sleep-inducing lipid. Studies have shown that it accumulates under conditions of sleep deprivation and induces sleep in experimental animals (Boger, Cravatt & Henriksen, 1998).
- Interaction with Serotonin Receptors : Research has revealed that oleamide can modulate serotonin receptor-mediated responses, suggesting a role in neurotransmission (Thomas, Carson, Neal & Sutcliffe, 1997).
Biochemical Role
- Gap Junction Communication : Oleamide has been found to inactivate gap junction–mediated communication between rat glial cells, which could influence higher order neuronal events like sleep induction (Guan, Cravatt, Ehring, Hall, Boger, Lerner & Gilula, 1997).
- Enzymatic Regulation and Metabolism : The enzymatic regulation of oleamide's endogenous concentrations has been characterized. Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of oleamide (Farrell & Merkler, 2008).
Pharmacological Applications
- Anti-inflammatory Properties : Oleamide has been studied for its potential anti-inflammatory effects, as observed in LPS-induced RAW264.7 murine macrophages and in a carrageenan-induced inflammatory rat model (Moon, Lee, Hong, Kim, Kim & Kim, 2018).
- Potential in Hypertension : Studies indicate that the cardiovascular effects of oleamide are enhanced in hypertension, suggesting a role in cardiovascular health (Hopps, Dunn & Randall, 2012).
Other Applications
- Synthesis and Chemical Analysis : Oleamide has been synthesized and analyzed for its chemical properties, indicating its potential in various industrial and medical applications (Edrissi, Falamaki & Moradi, 2009).
- Usage in Medical Devices : It's also used as a lubricant in manufacturing polypropylene medical devices, with its distribution affected by sterilization methods (Berghaus, Ruppel, Martin & Petersen, 2022).
Safety And Hazards
The specific safety and hazards information for (S)-N-(1-Hydroxypropan-2-yl)oleamide is not readily available from the search results.
Direcciones Futuras
The future directions and potential applications of (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that this compound has gained interest in recent years due to its potential applications in various fields of scientific research and industry1.
Relevant Papers
Unfortunately, the specific papers related to (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that this compound is a part of the Oleamide family of compounds, which are rigorously tested and meet industry standards2.
Propiedades
IUPAC Name |
(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-PISNEZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-Hydroxypropan-2-yl)oleamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




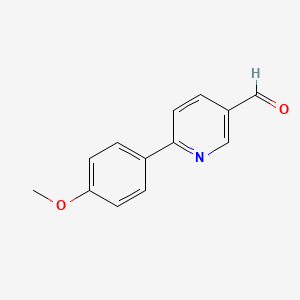
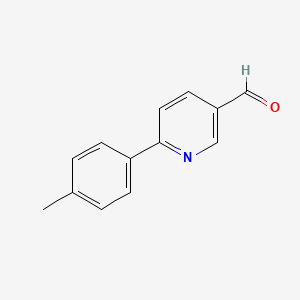
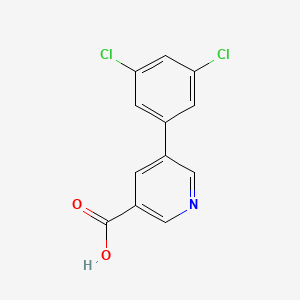
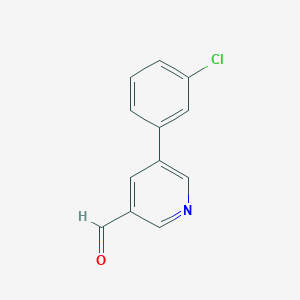
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
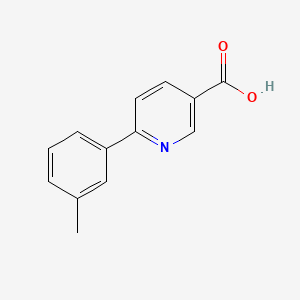
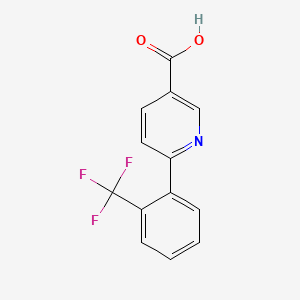
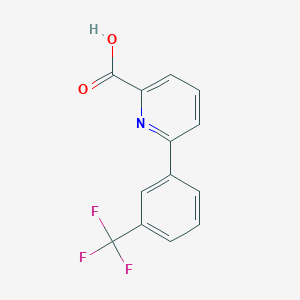
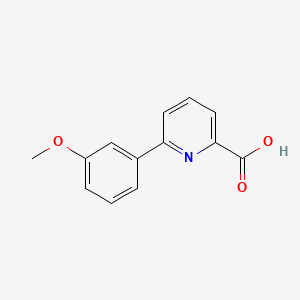
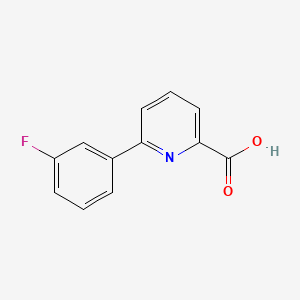
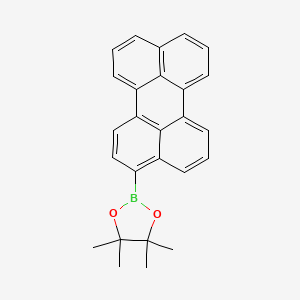
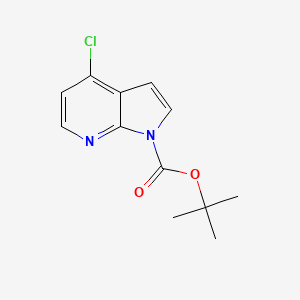
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)